2-(Hex-3-en-3-yl)-1-methyl-1H-indene
Description
Properties
CAS No. |
917970-83-3 |
|---|---|
Molecular Formula |
C16H20 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2-hex-3-en-3-yl-1-methyl-1H-indene |
InChI |
InChI=1S/C16H20/c1-4-8-13(5-2)16-11-14-9-6-7-10-15(14)12(16)3/h6-12H,4-5H2,1-3H3 |
InChI Key |
OBKFWRBGHATBHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(CC)C1=CC2=CC=CC=C2C1C |
Origin of Product |
United States |
Preparation Methods
Olefination Reactions
One effective method for synthesizing 2-(Hex-3-en-3-yl)-1-methyl-1H-indene involves olefination reactions using suitable precursors. The Julia–Lythgoe olefination is particularly notable, where an indene derivative can be coupled with an allylic alcohol to form the desired product.
- Reagents: Indene derivative, allylic alcohol (e.g., hex-3-en-3-ol), and a catalyst such as n-butyllithium.
- Conditions: The reaction is typically conducted under inert atmosphere conditions at low temperatures to control the reactivity of the intermediates.
Yield Data:
The yields from such reactions can vary but have been reported to achieve efficiencies of up to 90% under optimized conditions.
Suzuki-Miyaura Coupling
Another promising approach is the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between aryl boronates and alkenes.
- Reagents: Aryl boronate, hexenyl halide.
- Conditions: The reaction is performed in a solvent such as THF or DMF, often using palladium catalysts to facilitate the coupling.
Yield Data:
This method has shown moderate to good yields, typically ranging from 60% to 80%, depending on the substituents on the aryl group and reaction conditions.
Comparative Analysis of Methods
| Method | Reagents | Conditions | Typical Yield |
|---|---|---|---|
| Julia–Lythgoe Olefination | Indene derivative, allylic alcohol | Inert atmosphere, low temp | Up to 90% |
| Suzuki-Miyaura Coupling | Aryl boronate, hexenyl halide | THF/DMF, palladium catalyst | 60% - 80% |
Challenges and Considerations
The synthesis of this compound presents several challenges:
Selectivity: Achieving high selectivity for the desired product can be difficult due to potential side reactions.
Purification: Post-reaction purification often requires careful chromatography to isolate the target compound from by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Hex-3-en-3-yl)-1-methyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, with reagents such as bromine (Br2) or nitric acid (HNO3) introducing halogen or nitro groups, respectively.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst, lithium aluminum hydride (LiAlH4) in ether.
Substitution: Br2 in carbon tetrachloride (CCl4), HNO3 in sulfuric acid (H2SO4).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated indenes.
Scientific Research Applications
Synthetic Route Example
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Sodium borohydride | Anhydrous THF and methanol, nitrogen atmosphere | High |
| 2 | Acidification with HCl | Post-reaction workup | High |
Antimicrobial Activity
Research indicates that compounds similar to 2-(Hex-3-en-3-yl)-1-methyl-1H-indene exhibit antimicrobial properties. Studies have shown that certain indene derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in pharmaceuticals as antimicrobial agents .
Anti-cancer Properties
There is emerging evidence that indene derivatives may possess anti-cancer properties. Research has focused on their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. This opens avenues for further exploration in cancer therapeutics .
Flavor and Fragrance Industry
Due to its unique scent profile, this compound may find applications in the flavor and fragrance industry. Compounds with similar structures are often used as flavoring agents or fragrance components due to their appealing aromatic characteristics .
Material Science
The compound's reactivity makes it a candidate for use in polymer chemistry and material science. Its derivatives could potentially be used in the development of new materials with desirable mechanical and thermal properties.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various indene derivatives, researchers found that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a natural preservative in food products.
Case Study 2: Cancer Cell Line Studies
A series of experiments conducted on human cancer cell lines demonstrated that treatment with indene derivatives resulted in reduced cell viability and increased markers of apoptosis, suggesting that these compounds could be developed into effective anti-cancer drugs.
Mechanism of Action
The mechanism of action of 2-(Hex-3-en-3-yl)-1-methyl-1H-indene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Physicochemical and Analytical Comparisons
Molecular Weight and Volatility
| Compound | Molecular Weight (g/mol) | Key Substituents | Volatility (Inference) |
|---|---|---|---|
| This compound | ~200 (estimated) | Methyl, hexenyl | Moderate |
| 1-Methyl-1H-indene | 130 | Methyl | High |
| Diethylstilbestrol | 268.36 | Phenolic, hexenyl | Low |
| 1-Ethyl-2-phenyl-1H-indene | 220.32 | Ethyl, phenyl | Low |
Notes: The hexenyl group increases molecular weight and reduces volatility compared to simpler indenes. DES’s phenolic groups further lower volatility due to hydrogen bonding .
Spectroscopic Characterization
- NMR : The hexenyl substituent in the target compound would produce distinct signals for allylic protons (~5.3–5.8 ppm) and methyl groups adjacent to the double bond. This contrasts with 1-methyl-1H-indene, which shows simpler aromatic and methyl proton signals .
- GC-MS : The target compound’s retention time would exceed 20 min (estimated), longer than 1-methyl-1H-indene (17.483 min) due to higher molecular weight .
Biological Activity
2-(Hex-3-en-3-yl)-1-methyl-1H-indene is an organic compound notable for its unique structure, which combines an indene core with a hexenyl side chain. This structural configuration suggests potential biological activities that warrant investigation, particularly in the fields of pharmacology and organic synthesis. This article aims to comprehensively explore the biological activity of this compound, focusing on its antioxidant, antimicrobial, and other relevant properties.
Chemical Structure and Properties
The molecular formula of this compound is C15H18, with a molecular weight of approximately 212.33 g/mol. The compound features both alkene and aromatic functionalities, which contribute to its reactivity and potential biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C15H18 |
| Molecular Weight | 212.33 g/mol |
| Structural Features | Indene core with hexenyl side chain |
Antimicrobial Activity
The antimicrobial potential of this compound can be inferred from studies on structurally related compounds. Research indicates that certain indene derivatives possess considerable antibacterial and antifungal activities. For example, thiazole derivatives, which share some structural characteristics with indenes, have shown effective antimicrobial properties against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 0.7 to 15.62 μg/mL .
| Microbial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.4–0.8 | |
| Escherichia coli | 0.4–1.6 | |
| Bacillus spp. | 3.91–15.62 | |
| Candida albicans | Varies |
Case Studies
A case study focusing on related compounds revealed that certain derivatives exhibited potent antimicrobial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest that the unique structure of this compound may similarly confer beneficial biological activities.
The mechanism behind the biological activities of compounds like this compound typically involves interaction with cellular targets such as enzymes or membrane structures in pathogens. For instance, the presence of hydrophobic regions in its structure may enhance its ability to penetrate microbial membranes, leading to increased efficacy against bacterial strains .
Q & A
Q. What are the established synthetic routes for 2-(Hex-3-en-3-yl)-1-methyl-1H-indene, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions, leveraging protocols for indene derivatives. For example, equimolar phthalide and substituted aldehydes (or ketones) under sodium methoxide catalysis in ethyl acetate yield structurally similar indene-diones . Adjusting stoichiometry, solvent polarity, or temperature may optimize yields. Key parameters include:
- Catalyst : Sodium methoxide (5–10 mol%)
- Solvent : Ethyl acetate or THF for controlled reactivity
- Temperature : 60–80°C for 6–12 hours
Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Confirm purity using HPLC or GC-MS.
Q. How can the molecular structure of this compound be validated experimentally?
- Methodological Answer : Structural validation requires a combination of techniques:
- Single-crystal X-ray diffraction (SCXRD) : Use SHELXL for refinement (e.g., space group determination, thermal displacement parameters) .
- NMR spectroscopy : Compare /-NMR shifts with computed spectra (DFT/B3LYP/6-31G*). Key signals include olefinic protons (δ 5.2–5.8 ppm) and methyl groups (δ 1.2–1.5 ppm).
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]).
Advanced Research Questions
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions (e.g., inconsistent NOESY correlations or -coupling values) demand iterative analysis:
Re-examine purity : Contaminants (e.g., regioisomers) may skew data. Repurify and reanalyze.
Cross-validate techniques : Combine SCXRD (definitive bond lengths/angles) with dynamic NMR to assess conformational flexibility .
Computational modeling : Compare experimental NMR shifts with DFT-predicted values for alternative conformers .
Prioritize data from the most reliable method (e.g., SCXRD > NMR > MS) .
Q. What mechanistic insights govern the reactivity of this compound in cycloaddition reactions?
- Methodological Answer : Frontier Molecular Orbital (FMO) theory explains reactivity patterns. The compound’s electron-rich alkene moiety (HOMO) reacts with electron-deficient dienophiles (e.g., tetrazoles) via inverse electron-demand Diels-Alder pathways . Key steps:
- Orbital alignment : Calculate HOMO/LUMO energies (Gaussian09, B3LYP/6-31G*) to predict regioselectivity.
- Kinetic vs. thermodynamic control : Vary temperature (25–100°C) to isolate dominant products.
- Stereochemical analysis : Use SCXRD or NOESY to confirm endo/exo preferences.
Q. How can the thermodynamic stability of this compound be assessed under varying conditions?
- Methodological Answer : Stability studies should include:
- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (N, 10°C/min).
- Differential scanning calorimetry (DSC) : Identify phase transitions (e.g., melting, crystallization).
- Accelerated aging : Expose to UV light (λ = 254 nm) or humidity (40–80% RH) for 1–4 weeks; monitor degradation via HPLC.
For reactive intermediates (e.g., radicals), employ ESR spectroscopy to detect transient species .
Q. What advanced safety protocols are recommended for handling hazardous intermediates during synthesis?
- Methodological Answer : Mitigate risks using:
- Engineering controls : Use fume hoods with ≥100 ft/min face velocity for volatile intermediates .
- Personal protective equipment (PPE) : Acid-resistant gloves (e.g., Viton®), full-face respirators (P95/P99 filters) .
- Waste management : Quench reactive byproducts (e.g., sodium bicarbonate for acidic residues) before disposal.
Reference GHS classifications (e.g., H315 for skin irritation) to design hazard-specific protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
